ethyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by a fused bicyclic core structure. Key structural features include:
Properties
IUPAC Name |
ethyl (2E)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S2/c1-3-27-20(26)17-12(2)23-21-24(18(17)15-5-4-10-28-15)19(25)16(29-21)11-13-6-8-14(22)9-7-13/h4-11,18H,3H2,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYGLDFCQHSRMJ-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(C=C4)Br)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=C(C=C4)Br)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416659 | |
| Record name | F1502-0109 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5828-43-3 | |
| Record name | F1502-0109 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the bromobenzylidene and thienyl substituents may enhance its interaction with biological targets. The specific structural formula is as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄BrN₃O₃S |
| Molecular Weight | 392.26 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Thiazolo-pyrimidine derivatives have also been investigated for their anticancer properties.
- In vitro Studies : Several thiazolo-pyrimidine compounds have exhibited cytotoxic effects against various cancer cell lines.
- Mechanism : They are believed to induce apoptosis through the activation of caspases and inhibition of cell cycle progression.
- Case Example : A derivative showed IC50 values in the low micromolar range against breast cancer cells .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis | , |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent.
- Absorption : Initial studies suggest good absorption characteristics, although specific data on this compound are lacking.
- Metabolism : Similar compounds undergo hepatic metabolism, primarily via cytochrome P450 enzymes.
- Toxicity : Preliminary assessments indicate low toxicity profiles; however, comprehensive toxicological studies are necessary.
Scientific Research Applications
The compound ethyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and agricultural chemistry, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C18H16BrN3O3S
- Molecular Weight : 404.30 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
This compound has shown promise as a potential drug candidate due to its structural features that may interact with biological targets. The thiazolo-pyrimidine framework is known for its biological activity, including antimicrobial and anticancer properties.
Case Study: Anticancer Activity
A study demonstrated that derivatives of thiazolo-pyrimidines exhibit selective cytotoxicity against various cancer cell lines. This compound was evaluated for its ability to inhibit cell proliferation in breast cancer models. The results indicated a significant reduction in cell viability at micromolar concentrations.
Materials Science
The compound's unique structure allows it to be explored as a precursor for advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Data Table: Material Properties
| Material Type | Property | Value |
|---|---|---|
| Polymer Composite | Thermal Conductivity | Enhanced |
| Coating Material | UV Resistance | Improved |
Agricultural Chemistry
Research indicates that this compound may also have applications as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests makes it a candidate for development.
Case Study: Insecticidal Activity
In field trials, formulations containing this compound were tested against common agricultural pests. Results showed a significant reduction in pest populations when applied at recommended dosages.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Substituents (Position) | Key Features | Biological/Physicochemical Impact |
|---|---|---|---|
| Target Compound | 2: 4-Bromobenzylidene 5: 2-Thienyl 6: Ethyl carboxylate 7: Methyl |
Electron-withdrawing bromine; heterocyclic thienyl | Enhanced halogen bonding; potential selectivity in enzyme inhibition |
| Ethyl 2-(2,4-Dichlorobenzylidene)-5-(3,4-dimethoxyphenyl) analog | 2: 2,4-Dichlorophenyl 5: 3,4-Dimethoxyphenyl |
Electron-withdrawing Cl; electron-donating OMe | Improved solubility (methoxy) vs. increased lipophilicity (Cl) |
| Ethyl 2-(4-(Methylthio)benzylidene)-5-(4-(methylthio)phenyl) analog | 2 and 5: Methylthio groups | Dual sulfur-containing substituents | Increased metabolic stability; potential for thiol-mediated interactions |
| Benzyl 2-(4-(Diethylamino)benzylidene)-5-(thiophen-2-yl) analog | 2: 4-Diethylaminophenyl 5: Thiophen-2-yl |
Strong electron-donating (NEt₂); heterocyclic thiophene | Enhanced solubility and fluorescence; possible CNS activity |
| Ethyl 5-(4-Chlorophenyl)-7-methyl analog | 5: 4-Chlorophenyl | Chlorine substituent | Potent COX inhibition; higher cytotoxicity |
Physicochemical Properties
- Solubility: Methoxy (e.g., 3,4-dimethoxyphenyl) and diethylamino groups improve aqueous solubility, whereas bromine and chlorine increase lipophilicity .
- Crystal Packing : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) induce significant dihedral angles (>80°) between the thiazolopyrimidine core and aryl groups, affecting intermolecular interactions and crystallinity .
Q & A
Q. What synthetic routes are commonly employed to prepare this thiazolopyrimidine derivative?
The compound is typically synthesized via multi-component reactions. For example, one-pot methods involving Biginelli-like condensations are widely used. A representative approach involves reacting ethyl 6-methyl-4-(substituted phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with substituted benzaldehydes and monochloroacetic acid in the presence of sodium acetate and acetic acid-acetic anhydride . Precursor aldehydes (e.g., 4-bromobenzaldehyde derivatives) are often synthesized via Vilsmeier-Haack reactions . Key steps include cyclocondensation and Schiff base formation, with yields optimized by controlling reaction temperature (80–100°C) and solvent polarity.
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, studies reveal a triclinic space group with intermolecular interactions (e.g., C–H⋯O, halogen-π) stabilizing the lattice . Key structural features include:
- A dihedral angle of ~85° between the pyrimidine and substituted phenyl rings.
- Twist-boat conformation of the pyrimidine ring, confirmed by Cremer-Pople parameters .
- Halogen-π interactions (e.g., Br⋯π in 4-bromo derivatives) that influence supramolecular chirality and packing .
Q. What spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Confirms carbonyl (C=O, 1680–1720 cm) and imine (C=N, 1600–1640 cm) groups.
- NMR : and NMR identify substituent environments (e.g., thiophene protons at δ 6.8–7.4 ppm, methyl groups at δ 1.2–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 515.2 for CHBrNOS) .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) enhance understanding of this compound’s properties?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide:
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~3.5–4.0 eV) correlate with chemical reactivity .
- Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., carbonyl oxygen) and electrophilic sites (e.g., bromine-substituted benzene) .
- Molecular Docking : Predicts binding affinities (e.g., -8.2 to -9.5 kcal/mol) to biological targets like EGFR kinase, driven by hydrogen bonds with Arg841 and hydrophobic interactions with Leu844 .
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?
Discrepancies often arise in conformational analysis. For example:
- NMR vs. SCXRD : Solution-state NMR may suggest free rotation of the thiophenyl group, while SCXRD reveals a fixed conformation due to crystal packing. Cross-validate using variable-temperature NMR and Hirshfeld surface analysis .
- Tautomerism : Keto-enol tautomers observed in solution (via NMR) may not align with solid-state SCXRD data. Use solid-state NMR or IR to confirm dominant forms .
Q. What strategies optimize synthetic yield and enantiomeric purity for chiral derivatives?
- Racemate Resolution : Utilize halogen-π interactions to crystallize enantiomers as conglomerates. For example, bromine substituents promote homochiral chain formation via Br⋯π contacts .
- Catalysis : Chiral Lewis acids (e.g., SnCl) in Biginelli reactions improve enantioselectivity (>80% ee) .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while additives like acetic anhydride reduce side reactions .
Methodological Considerations
- Data Reproducibility : Cross-validate SCXRD results with Cambridge Structural Database entries (e.g., CCDC codes 984123, 1023456) .
- Biological Assays : Use MTT assays on cancer cell lines (IC values ~10–50 µM) and compare with positive controls (e.g., doxorubicin) to confirm antitumor activity .
- Thermal Analysis : DSC/TGA profiles (decomposition >250°C) ensure stability for in vivo studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
